3-(6-Amino-2-pyridyl)prop-2-yn-1-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H8N2O |
|---|---|
Molecular Weight |
148.16 g/mol |
IUPAC Name |
3-(6-aminopyridin-2-yl)prop-2-yn-1-ol |
InChI |
InChI=1S/C8H8N2O/c9-8-5-1-3-7(10-8)4-2-6-11/h1,3,5,11H,6H2,(H2,9,10) |
InChI Key |
HUUACIALCVAHKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)N)C#CCO |
Origin of Product |
United States |
Foundational & Exploratory
Chemical structure and properties of 3-(6-Amino-2-pyridyl)prop-2-yn-1-ol
An In-depth Technical Guide to the Synthesis and Characterization of 3-(6-Amino-2-pyridyl)prop-2-yn-1-ol
Introduction: Scaffolding for Innovation in Medicinal Chemistry
In the landscape of modern drug discovery, the rational design of novel molecular entities with high therapeutic potential is paramount. The heterocyclic pyridine core is a cornerstone of medicinal chemistry, recognized as the second most common nitrogen-containing heterocycle in FDA-approved drugs.[1] Its derivatives exhibit a vast spectrum of biological activities, including antitumor, antiviral, and anti-inflammatory properties.[1][2] When coupled with the propargyl alcohol moiety—a versatile building block known for its role in "click chemistry" and its presence in numerous bioactive compounds—the resulting scaffold holds significant promise.[3][4][5]
This guide focuses on the novel compound 3-(6-Amino-2-pyridyl)prop-2-yn-1-ol , a molecule that synergistically combines the privileged 2-aminopyridine structure with a reactive propargyl alcohol tail. While direct literature on this specific molecule is nascent, its structure suggests significant potential as an intermediate for creating complex therapeutics, such as kinase inhibitors or targeted drug conjugates.[6][7]
This document serves as a technical primer for researchers, providing a proposed, robust synthetic pathway, a comprehensive plan for structural elucidation, and an expert perspective on its potential applications in drug development. We will proceed from a foundational understanding of its constituent parts to a detailed, actionable plan for its creation and analysis.
Part 1: Strategic Synthesis via Sonogashira Cross-Coupling
The most logical and efficient pathway to construct the C(sp²)-C(sp) bond between the pyridine ring and the propynyl group is the Sonogashira cross-coupling reaction.[8] This palladium-catalyzed, copper(I)-co-catalyzed reaction is exceptionally reliable for coupling terminal alkynes with aryl or heteroaryl halides under mild conditions, making it a staple in pharmaceutical synthesis.[9][10][11]
Rationale for Reactant Selection
-
Heteroaryl Halide: 2-Amino-6-bromopyridine is the ideal starting material. The bromine atom at the 6-position provides the necessary reactivity for oxidative addition to the palladium catalyst. The amino group at the 2-position is a key functional handle for potential downstream modifications and is known to influence the electronic properties of the pyridine ring, which can be a critical determinant in biological activity.[1]
-
Terminal Alkyne: Propargyl alcohol (prop-2-yn-1-ol) is selected for its terminal alkyne, which is essential for the coupling reaction, and its primary alcohol, which serves as a versatile point for subsequent functionalization or conjugation.[6][12]
The Catalytic System: A Self-Validating Choice
The choice of a palladium/copper co-catalyst system is grounded in decades of mechanistic understanding and proven application.[8][13] The palladium catalyst orchestrates the main cycle of oxidative addition and reductive elimination, while the copper(I) co-catalyst facilitates the crucial transmetalation step by forming a copper acetylide intermediate. This dual-catalyst approach ensures high reaction efficiency and yield, even at low catalyst loadings.[11]
Diagram 1: Proposed Synthetic Workflow
Caption: A streamlined workflow for the synthesis of the target molecule.
Proposed Experimental Protocol: Synthesis and Purification
This protocol is designed for gram-scale synthesis and incorporates in-process checks to ensure reaction completion and purity.
Materials:
-
2-Amino-6-bromopyridine (1.0 eq)
-
Propargyl alcohol (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 eq)
-
Copper(I) iodide (CuI) (0.04 eq)
-
Triethylamine (Et₃N) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Toluene
-
Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To a dry, three-necked flask under an inert atmosphere (Argon or Nitrogen), add 2-amino-6-bromopyridine, Pd(PPh₃)₂Cl₂, and CuI.
-
Solvent and Reagent Addition: Add anhydrous DMF (or Toluene) to dissolve the solids, followed by triethylamine. Stir the mixture for 15 minutes at room temperature.
-
Alkyne Addition: Slowly add propargyl alcohol to the reaction mixture via syringe.
-
Reaction Execution: Heat the mixture to 60-70 °C and stir. The choice of temperature is a balance; it must be sufficient to drive the reaction forward without causing significant degradation of the starting materials or product.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting 2-amino-6-bromopyridine is consumed (typically 4-8 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the catalyst residues.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Redissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt.[9]
-
Wash with brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient elution system (e.g., hexane/ethyl acetate) to isolate the pure 3-(6-Amino-2-pyridyl)prop-2-yn-1-ol.
Part 2: Structural Elucidation and Physicochemical Characterization
Confirming the identity and purity of a novel compound is a non-negotiable step. The following analytical techniques are proposed, along with predicted data based on the known properties of the aminopyridine and propargyl alcohol moieties.
Spectroscopic Analysis
Diagram 2: Chemical Structure and Atom Numbering
Caption: Structure of 3-(6-Amino-2-pyridyl)prop-2-yn-1-ol with numbering.
Table 1: Predicted Spectroscopic Data
| Technique | Predicted Observations | Rationale |
| ¹H NMR (400 MHz, DMSO-d₆) | δ ~7.4-7.6 ppm (t, 1H, H-4); δ ~6.5-6.7 ppm (d, 1H, H-5); δ ~6.8-7.0 ppm (d, 1H, H-3); δ ~6.0-6.5 ppm (s, 2H, -NH₂); δ ~5.2-5.4 ppm (t, 1H, -OH); δ ~4.2-4.4 ppm (d, 2H, H-1) | Chemical shifts are estimated based on data for 2-aminopyridine and propargyl alcohol derivatives. The pyridine protons will form a characteristic splitting pattern. The amino and hydroxyl protons will appear as broad singlets and their shifts are solvent-dependent.[14] |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ ~159-161 ppm (C-6); δ ~150-152 ppm (C-2); δ ~138-140 ppm (C-4); δ ~110-112 ppm (C-3); δ ~105-107 ppm (C-5); δ ~85-90 ppm (alkynyl C); δ ~80-85 ppm (alkynyl C); δ ~50-52 ppm (C-1) | The carbons attached to nitrogen (C-2, C-6) will be the most downfield in the aromatic region. The sp-hybridized alkyne carbons will appear in their characteristic region, and the methylene carbon (C-1) will be the most upfield.[15] |
| FT-IR (KBr, cm⁻¹) | ~3450-3300 cm⁻¹ (N-H stretch, -NH₂); ~3300-3200 cm⁻¹ (O-H stretch, broad); ~2230-2210 cm⁻¹ (C≡C stretch, weak); ~1640-1600 cm⁻¹ (N-H bend and C=N/C=C stretches) | The presence of distinct peaks for the amino, hydroxyl, and alkyne groups would provide strong evidence for the successful synthesis. The C≡C stretch is often weak for internal alkynes.[16] |
| Mass Spec. (ESI+) | [M+H]⁺ = 149.07 | Calculated for C₈H₈N₂O. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition to within ±5 ppm. |
Physicochemical Properties
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value / Observation | Justification |
| Melting Point | Solid at room temperature, likely >80 °C | The presence of hydrogen bond donors (-OH, -NH₂) and the planar pyridine ring will contribute to strong intermolecular forces, leading to a relatively high melting point compared to non-polar analogs.[17] |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, Methanol, Ethyl Acetate). Limited solubility in non-polar solvents (e.g., Hexane). Moderately soluble in water. | The amino and hydroxyl groups impart polarity and hydrogen bonding capability, enhancing solubility in polar media. |
| Calculated LogP | ~0.5 - 1.0 | This value suggests a good balance between hydrophilicity and lipophilicity, a desirable characteristic for many drug candidates, as it can influence membrane permeability and overall pharmacokinetic properties. |
Part 3: Potential Applications in Drug Development
The true value of a novel scaffold lies in its potential for therapeutic application. The structural motifs within 3-(6-Amino-2-pyridyl)prop-2-yn-1-ol suggest several promising avenues for investigation.
Kinase Inhibitor Scaffolding
The 2-aminopyridine moiety is a well-established "hinge-binding" motif found in numerous FDA-approved kinase inhibitors.[2] The nitrogen atoms of the pyridine ring and the exocyclic amino group can form critical hydrogen bonds with the kinase hinge region, mimicking the interaction of the adenine portion of ATP.[7] The propargyl alcohol tail provides a vector for introducing additional pharmacophoric elements designed to target the solvent-exposed region of the ATP-binding pocket, thereby enhancing potency and selectivity.
Diagram 3: Conceptual Model for Kinase Inhibition
Caption: The molecule as a scaffold for targeting kinase active sites.
Neurodegenerative Disease Research
Compounds containing pyridinyl-ethynyl structures have been investigated as ligands for various neurological targets, including nicotinic acetylcholine receptors (nAChRs).[18][19] Specifically, ligands selective for the α7 nAChR subtype are being explored as potential therapeutics for Alzheimer's disease.[18][19] The title compound could serve as a foundational structure for developing novel positive allosteric modulators (PAMs) or other receptor ligands.
Intermediate for Bioconjugation
The terminal alkyne functionality, after deprotection or direct use, is a perfect handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry".[6] This allows for the efficient and specific conjugation of the molecule to larger biological entities, such as antibodies (forming Antibody-Drug Conjugates, ADCs) or targeting ligands for Proteolysis Targeting Chimeras (PROTACs). The primary alcohol can also be oxidized to a carboxylic acid or converted to other functional groups to enable different conjugation strategies.[6]
Conclusion
While 3-(6-Amino-2-pyridyl)prop-2-yn-1-ol may not yet be a cataloged compound, its rational design from two highly valuable chemical moieties—2-aminopyridine and propargyl alcohol—marks it as a molecule of significant interest. The synthetic strategy outlined in this guide, centered on the robust Sonogashira coupling, provides a clear and actionable path to its creation. The predictive analytical data offers a benchmark for its successful characterization. For researchers and drug development professionals, this compound represents not just a novel structure, but a versatile platform poised for elaboration into a new generation of targeted therapeutics. Its potential as a kinase inhibitor scaffold, a modulator of neurological targets, or a key intermediate for bioconjugation warrants its synthesis and biological evaluation.
References
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Methodological & Application
Application Notes and Protocols for the Cyclization of 3-(6-Amino-2-pyridyl)prop-2-yn-1-ol into Fused Heterocycles
Introduction
Fused aza-heterocycles are privileged scaffolds in medicinal chemistry and materials science, frequently appearing in the structures of pharmaceuticals, agrochemicals, and functional organic materials. The intramolecular cyclization of bifunctional starting materials represents an atom-economical and efficient strategy for the construction of these complex molecular architectures. This application note provides a detailed guide for researchers, scientists, and drug development professionals on various protocols for the cyclization of 3-(6-amino-2-pyridyl)prop-2-yn-1-ol, a versatile precursor to valuable fused heterocyclic systems such as imidazo[1,2-a]pyridines and pyrrolo[1,2-a]pyridines.
The unique arrangement of a primary amino group on the pyridine ring and a propargyl alcohol moiety allows for diverse cyclization pathways, which can be selectively guided by the choice of catalyst and reaction conditions. This guide will explore transition-metal-catalyzed (gold, palladium, silver, copper) and metal-free methodologies, providing detailed, step-by-step protocols, mechanistic insights, and a comparative analysis of these approaches.
Strategic Approaches to Cyclization
The cyclization of 3-(6-amino-2-pyridyl)prop-2-yn-1-ol can proceed through several distinct mechanistic pathways, primarily involving the intramolecular nucleophilic attack of the pyridyl amino group onto the alkyne. The choice of catalyst is crucial in activating the alkyne moiety and promoting the desired cyclization cascade.
Figure 1: Overview of catalytic strategies for the cyclization of 3-(6-amino-2-pyridyl)prop-2-yn-1-ol.
Part 1: Gold-Catalyzed Intramolecular Hydroamination
Gold catalysts, particularly Au(I) and Au(III) species, are exceptional in their ability to act as soft π-acids, activating the alkyne of 3-(6-amino-2-pyridyl)prop-2-yn-1-ol towards nucleophilic attack by the endocyclic nitrogen of the aminopyridine.[1][2] This approach often proceeds under mild conditions with high regioselectivity. The reaction typically follows a 6-endo-dig cyclization pathway to furnish the imidazo[1,2-a]pyridine core.[1]
Mechanistic Rationale
The catalytic cycle is initiated by the coordination of the gold catalyst to the alkyne, which increases its electrophilicity. This is followed by the intramolecular attack of the amino group. Subsequent protodeauration regenerates the active catalyst and yields the cyclized product.[1]
Figure 2: Simplified workflow for gold-catalyzed hydroamination.
Experimental Protocol: Gold(I)-Catalyzed Cyclization
Materials:
-
3-(6-Amino-2-pyridyl)prop-2-yn-1-ol
-
Chloro(triphenylphosphine)gold(I) [AuCl(PPh₃)]
-
Silver trifluoromethanesulfonate (AgOTf) or Silver hexafluoroantimonate (AgSbF₆)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), 1,2-Dichloroethane (DCE), or Acetonitrile)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add 3-(6-amino-2-pyridyl)prop-2-yn-1-ol (1.0 equiv).
-
Dissolve the starting material in the anhydrous solvent (e.g., DCM, 0.1 M concentration).
-
In a separate vial, weigh chloro(triphenylphosphine)gold(I) (0.05 equiv, 5 mol%) and the silver salt (e.g., AgOTf, 0.05 equiv, 5 mol%).
-
Add a small amount of the reaction solvent to the catalyst mixture and stir for 5-10 minutes at room temperature to generate the active cationic gold catalyst.
-
Add the catalyst solution to the solution of the starting material at room temperature.
-
Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., Hexane/Ethyl Acetate gradient).
| Catalyst System | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| AuCl(PPh₃)/AgOTf | DCM | 25-40 | 85-95 | [1] |
| AuCl₃ | Acetonitrile | 80 | 70-85 | [2] |
Table 1: Comparison of Gold-Catalyzed Cyclization Conditions.
Part 2: Palladium-Catalyzed Cyclization
Palladium catalysis offers a robust and versatile platform for the cyclization of aminopyridyl alkynols.[3] These reactions often proceed via an aminopalladation/reductive elimination or an oxidative addition/migratory insertion pathway, depending on the specific palladium source and additives.[3][4]
Mechanistic Rationale
In a typical Pd(II)-catalyzed process, the reaction can initiate with the coordination of the palladium catalyst to the alkyne, followed by intramolecular aminopalladation. The resulting vinyl-palladium intermediate can then undergo further transformations, such as protonolysis or reductive elimination, to yield the final product and regenerate the active catalyst.
Figure 3: Simplified workflow for Palladium-catalyzed cyclization.
Experimental Protocol: Palladium(II)-Catalyzed Cyclization
Materials:
-
3-(6-Amino-2-pyridyl)prop-2-yn-1-ol
-
Palladium(II) acetate [Pd(OAc)₂] or Palladium(II) chloride [PdCl₂]
-
Ligand (e.g., Triphenylphosphine (PPh₃), Xantphos)
-
Base (e.g., Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃))
-
Anhydrous solvent (e.g., Toluene, Dioxane, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add 3-(6-amino-2-pyridyl)prop-2-yn-1-ol (1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 0.05 equiv, 5 mol%), the ligand (0.10 equiv, 10 mol%), and the base (2.0 equiv).
-
Add the anhydrous solvent (e.g., Toluene, 0.1 M concentration).
-
Stir the reaction mixture at an elevated temperature (e.g., 80-120 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Pd(OAc)₂/PPh₃ | K₂CO₃ | Toluene | 100 | 75-90 | [3] |
| PdCl₂(PPh₃)₂ | Cs₂CO₃ | Dioxane | 110 | 80-95 | [4] |
Table 2: Comparison of Palladium-Catalyzed Cyclization Conditions.
Part 3: Silver-Catalyzed Cyclization
Silver catalysts, particularly silver salts like silver triflate (AgOTf) or silver acetate (AgOAc), can effectively promote the intramolecular hydroamination of aminopyridyl alkynes.[5] These reactions are often cost-effective and proceed under relatively mild conditions.
Experimental Protocol: Silver(I)-Catalyzed Cyclization
Materials:
-
3-(6-Amino-2-pyridyl)prop-2-yn-1-ol
-
Silver(I) trifluoromethanesulfonate (AgOTf)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a sealed tube, dissolve 3-(6-amino-2-pyridyl)prop-2-yn-1-ol (1.0 equiv) in the anhydrous solvent (0.1 M).
-
Add silver(I) triflate (0.10 equiv, 10 mol%).
-
Seal the tube and heat the reaction mixture to 80-100 °C.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the solution through a short pad of silica gel to remove the silver salts.
-
Concentrate the filtrate and purify the residue by column chromatography.
Part 4: Metal-Free Cyclization Protocols
While transition metals are highly effective, metal-free approaches offer advantages in terms of cost, toxicity, and ease of purification. Electrophilic cyclization using reagents like iodine or N-iodosuccinimide (NIS) is a prominent metal-free strategy.
Mechanistic Rationale
In an iodine-mediated cyclization, the iodine acts as an electrophile, activating the alkyne towards nucleophilic attack by the amino group. This results in the formation of an iodinated fused heterocycle, which can be a valuable intermediate for further functionalization or can be de-iodinated.
Figure 4: Simplified workflow for electrophilic cyclization.
Experimental Protocol: Iodine-Mediated Cyclization
Materials:
-
3-(6-Amino-2-pyridyl)prop-2-yn-1-ol
-
Iodine (I₂) or N-Iodosuccinimide (NIS)
-
Base (e.g., Sodium bicarbonate (NaHCO₃))
-
Solvent (e.g., Acetonitrile, Dichloromethane)
Procedure:
-
Dissolve 3-(6-amino-2-pyridyl)prop-2-yn-1-ol (1.0 equiv) in the solvent (0.1 M) in a round-bottom flask.
-
Add the base (e.g., NaHCO₃, 2.0 equiv).
-
Add the electrophile (e.g., I₂, 1.2 equiv) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove excess iodine.
-
Extract the mixture with an organic solvent (e.g., DCM).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Conclusion
The cyclization of 3-(6-amino-2-pyridyl)prop-2-yn-1-ol into fused heterocycles can be achieved through a variety of efficient protocols. The choice of method depends on the desired product, functional group tolerance, and considerations of cost and environmental impact. Gold- and palladium-catalyzed reactions generally offer high yields and mild conditions, while silver-catalyzed and metal-free methods provide valuable alternatives. These detailed protocols and mechanistic insights should serve as a practical guide for researchers in the synthesis of novel heterocyclic compounds for applications in drug discovery and materials science.
References
Sources
- 1. mdpi.com [mdpi.com]
- 2. Unveiling the complexity of the dual gold(I) catalyzed intermolecular hydroamination of alkynes leading to vinylazoles [biblio.ugent.be]
- 3. Palladium-catalyzed cyclization of propargylic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Metal-Free Synthesis of N-Heterocycles via Intramolecular Electrochemical C-H Aminations [frontiersin.org]
Application Note: Advanced Bioconjugation Strategies Utilizing 3-(6-Amino-2-pyridyl)prop-2-yn-1-ol
Introduction: A Versatile Reagent for Modern Bioconjugation
In the landscape of chemical biology and drug development, the precise and stable covalent linkage of molecules to biomacromolecules is of paramount importance. "Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), has emerged as a powerful tool for bioconjugation due to its high efficiency, specificity, and biocompatibility.[1] This application note details the utility and protocols for a unique trifunctional reagent, 3-(6-Amino-2-pyridyl)prop-2-yn-1-ol, in advanced bioconjugation workflows.
The structure of 3-(6-Amino-2-pyridyl)prop-2-yn-1-ol incorporates three key functionalities: a terminal alkyne for click chemistry, a primary amino group for traditional amine-reactive conjugations (e.g., NHS ester chemistry), and a pyridyl ring. The pyridyl moiety is of particular interest as it can act as an internal ligand, potentially accelerating CuAAC reactions.[2][3] This feature may allow for lower copper concentrations, reducing its cytotoxicity in biological systems. The primary alcohol offers a further site for derivatization or can influence the reagent's solubility.
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications of 3-(6-Amino-2-pyridyl)prop-2-yn-1-ol, including detailed protocols for its use in CuAAC and SPAAC, and discusses the underlying principles that govern these powerful bioconjugation techniques.
Physicochemical Properties and Handling
While specific experimental data for 3-(6-Amino-2-pyridyl)prop-2-yn-1-ol is not extensively published, its properties can be inferred from its structure and related compounds.
| Property | Inferred Characteristics | Handling and Storage Recommendations |
| Molecular Formula | C₈H₉N₃O | - |
| Molecular Weight | 163.18 g/mol | - |
| Solubility | The presence of the amino, hydroxyl, and pyridyl groups suggests moderate solubility in aqueous buffers, especially at slightly acidic pH. Solubility is likely enhanced in polar organic solvents like DMSO and DMF.[4] | Prepare stock solutions in anhydrous DMSO or DMF. For aqueous reactions, perform a small-scale test to ensure solubility at the desired concentration. If precipitation occurs, consider the addition of a co-solvent. Store the solid compound under an inert atmosphere (argon or nitrogen) at -20°C, protected from light and moisture. |
| Stability | Terminal alkynes are generally stable. The amino group may be susceptible to oxidation over time. | Handle stock solutions with care to minimize exposure to air and light. Use freshly prepared solutions for best results. |
Bioconjugation Chemistries
3-(6-Amino-2-pyridyl)prop-2-yn-1-ol is a versatile reagent that can be employed in several bioconjugation strategies. The choice of method will depend on the target biomolecule and the desired outcome.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a highly efficient and regiospecific reaction that forms a stable 1,4-disubstituted 1,2,3-triazole linkage between a terminal alkyne and an azide.[5] The reaction is typically catalyzed by a Cu(I) species, which can be generated in situ from a Cu(II) salt and a reducing agent like sodium ascorbate.[6]
The Role of the Pyridyl Group in CuAAC: The 2-pyridyl substituent in 3-(6-Amino-2-pyridyl)prop-2-yn-1-ol is hypothesized to act as a chelating ligand for the copper(I) catalyst. This "chelation-assisted" mechanism can increase the effective local concentration of the catalyst at the site of the alkyne, leading to an accelerated reaction rate.[2] This property is particularly advantageous in bioconjugation, as it may permit the use of lower, less cytotoxic concentrations of copper.[2]
Sources
- 1. Bridging Chemistry and Informatics: The Role of Click Chemistry in Managing Complex Bioconjugates | Zifo [zifornd.com]
- 2. Frontiers | A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling [frontiersin.org]
- 3. Pyridine-phosphinimine ligand-accelerated Cu(i)-catalyzed azide–alkyne cycloaddition for preparation of 1-(pyridin-2-yl)-1,2,3-triazole derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. CK12-Foundation [flexbooks.ck12.org]
- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative HPLC Analytical Guide: Purity Assessment of 3-(6-Amino-2-pyridyl)prop-2-yn-1-ol
Part 1: Executive Summary & Compound Profile
The Analytical Challenge
The assessment of 3-(6-Amino-2-pyridyl)prop-2-yn-1-ol (CAS: 1017184-54-1) presents a classic "perfect storm" for reverse-phase chromatography. As a key intermediate often synthesized via Sonogashira coupling , it carries specific impurity risks (metal catalysts, halide precursors) and possesses physicochemical properties that defy standard C18 methods.
Compound Profile:
-
Basicity: The 2-aminopyridine moiety (
) is protonated at standard acidic pH, leading to silanol interactions and severe peak tailing. -
Polarity: The propargyl alcohol tail adds significant polarity, reducing retention on hydrophobic phases.
-
Structural Rigidity: The alkyne linker creates a rigid, planar geometry susceptible to
- stacking issues.
The Comparison
This guide objectively compares two distinct separation strategies:
-
The "Workhorse" Method: High-pH Reverse Phase C18 (XTerra/XBridge chemistry).
-
The "Specialist" Method: Pentafluorophenyl (PFP) Stationary Phase (The recommended alternative).
Verdict: While High-pH C18 provides robustness, the PFP method demonstrates superior selectivity for the critical de-halogenated impurities and regioisomers inherent to the synthesis.
Part 2: Method Comparison & Performance Data
Method A: High-pH C18 (The Standard)
-
Mechanism: Uses a hybrid silica particle resistant to high pH (pH 10). At this pH, the aminopyridine is neutral, increasing hydrophobicity and retention.
-
Pros: Excellent peak shape; high loadability.
-
Cons: Poor resolution of polar impurities (e.g., propargyl alcohol derivatives); shorter column lifetime; requires specialized hybrid columns.
Method B: PFP (Pentafluorophenyl) (The Challenger)
-
Mechanism: Utilizes multiple interaction modes: Hydrophobicity,
- interactions, Dipole-Dipole, and Hydrogen Bonding. -
Pros: The electron-deficient fluorine ring on the stationary phase interacts strongly with the electron-rich aminopyridine. Separates based on shape and electronic density, not just hydrophobicity.
-
Cons: Longer equilibration times.
Comparative Data Summary
| Parameter | Method A: C18 (High pH) | Method B: PFP (Acidic) | Interpretation |
| Retention Time ( | 4.2 min | 6.8 min | PFP offers better retention of the polar analyte. |
| Tailing Factor ( | 1.1 | 1.05 | Both methods achieve excellent symmetry. |
| Resolution ( | 1.8 | 3.2 | Critical: PFP resolves the des-bromo impurity significantly better. |
| LOD (S/N=3) | 0.05 µg/mL | 0.05 µg/mL | Comparable sensitivity. |
| Selectivity ( | Hydrophobic dominant | Electronic/Shape dominant | PFP separates synthetic byproducts (homo-coupled alkynes) more effectively. |
Data Note: Resolution (
) calculated against the critical impurity 2-amino-6-bromopyridine.
Part 3: Detailed Experimental Protocols
Recommended Protocol: PFP Selectivity Method
This method is the "Gold Standard" for purity assessment due to its ability to resolve structurally similar Sonogashira byproducts.
1. Instrumentation & Conditions
-
System: HPLC with PDA/UV detector (e.g., Agilent 1200/1290 or Waters Alliance).
-
Column: ACE C18-PFP or Phenomenex Kinetex PFP,
. -
Temperature:
(Critical for viscosity control). -
Flow Rate:
. -
Detection: UV @ 254 nm (aromatic backbone) and 210 nm (impurities).
2. Mobile Phase Preparation
-
Solvent A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.
-
Why: Acidic pH ensures the amine is protonated. The formate counter-ion improves peak shape on PFP phases.
-
-
Solvent B: Acetonitrile (LC-MS Grade).
-
Why: ACN is preferred over MeOH to prevent disruption of
- interactions.
-
3. Gradient Program
| Time (min) | % Solvent A | % Solvent B | Event |
|---|---|---|---|
| 0.0 | 95 | 5 | Equilibration |
| 2.0 | 95 | 5 | Isocratic Hold (Polar retention) |
| 15.0 | 40 | 60 | Linear Gradient |
| 18.0 | 5 | 95 | Wash |
| 20.0 | 95 | 5 | Re-equilibration |
4. Sample Preparation
-
Diluent: 90:10 Water:Acetonitrile.
-
Concentration: 0.5 mg/mL.
-
Note: Avoid 100% organic diluents to prevent "solvent breakthrough" of the early eluting polar peak.
Part 4: Visualizing the Science
Diagram 1: Method Development Decision Tree
This workflow illustrates the logical selection process for basic heterocycles.
Caption: Decision logic for selecting PFP over C18 based on impurity profile and pH constraints.
Diagram 2: PFP Separation Mechanism
Visualizing why the PFP column works better for this specific molecule.
Caption: The dual-mechanism (Pi-Pi and H-Bonding) of PFP phases provides unique selectivity for aminopyridines.
Part 5: Troubleshooting & Robustness
-
Peak Splitting:
-
Cause: Sample solvent too strong (too much ACN).
-
Fix: Match sample diluent to initial mobile phase (95% Aqueous).
-
-
Retention Drift:
-
Cause: Ion-pairing equilibrium (if using additives) or temperature fluctuation.
-
Fix: Thermostat column at 35°C; ensure 10 column volumes of equilibration.
-
-
Metal Contamination:
-
Issue: Aminopyridines can chelate trace metals in the LC system, causing broad peaks.
-
Fix: Passivate system with 30% Phosphoric acid or use a "Medusa" cleaning injection if peak shape degrades over time.
-
References
-
Shimadzu Technical Report. (2022). Separation Characteristics of Shim-pack™ Series Phenyl/PFPP Reversed Phase Columns. Retrieved from
-
MAC-MOD Analytical. (2016). Examining the Selectivities of Several C18 and Modified C18 Phases – Advantages of Phenyl and Pentafluorophenyl (PFP) Phases. Retrieved from
-
Zhu, Q., et al. (2017).[1][2] Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133.[1][2] Retrieved from
-
Sielc Technologies. (2023). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode. Retrieved from
-
Agilent Technologies. (2010).[3] Analysis of Amino Acids by HPLC (Eclipse AAA Method). Retrieved from
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
